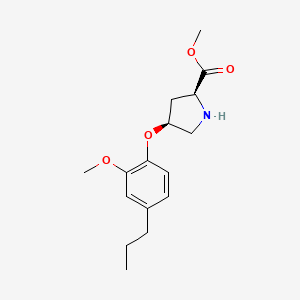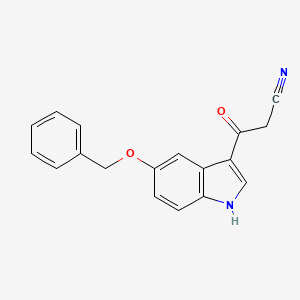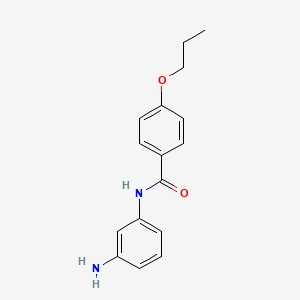![molecular formula C19H24N2O2 B1385015 N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide CAS No. 1020054-24-3](/img/structure/B1385015.png)
N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide, also known as N-Methyl-2-(2-(tert-butyl)phenoxy)benzamide, is a novel compound that has recently been studied for its potential applications in medicinal chemistry. This compound has a wide range of applications, from being used as a potential therapeutic agent to being used as a substrate for various biochemical and physiological studies.
Scientific Research Applications
Hydrogen Bond Studies
- Hydrogen Bond Analysis : N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, a class related to the compound of interest, have been studied for their intramolecular and intermolecular hydrogen bonding properties. This research is important for understanding molecular interactions and stability (Romero & Margarita, 2008).
Synthesis and Structural Analysis
- Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for compounds related to N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide, which is crucial for pharmaceutical and chemical industries (Urban, Breitenbach, Gonyaw, & MooreBernard, 1997).
Application in Drug Synthesis
- Intermediate for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, a compound similar in structure, serves as an intermediate in the synthesis of antimalarial drugs. This highlights the potential of N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide in medicinal chemistry (Magadum & Yadav, 2018).
Bioactive Compounds
- Bioactive Compound Formation : Similar compounds have been studied for their transformation into bioactive compounds by microorganisms, indicating potential uses in biotechnology and pharmacology (Girel et al., 2022).
Pharmacological Applications
- Potential in Pharmacology : Research on related acetamide derivatives has shown potential for use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, which suggests similar applications for N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide (Rani, Pal, Hegde, & Hashim, 2016).
Material Science and Polymer Research
- Polymer Synthesis : Studies have also explored the synthesis of new AB-type monomers for polybenzimidazoles from related compounds, which could be relevant for material science and polymer research applications (Begunov & Valyaeva, 2015).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-9-10-14(20)11-16(13)21-18(22)12-23-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTCVIJQHTXOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



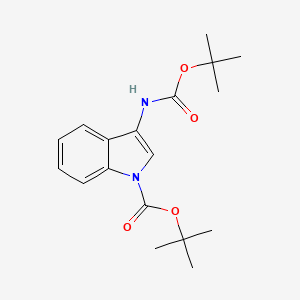
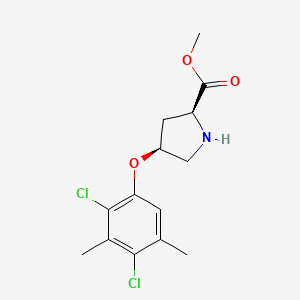

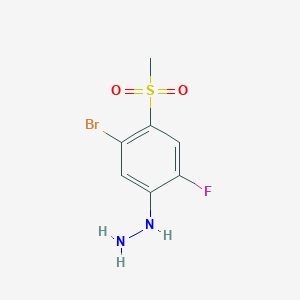
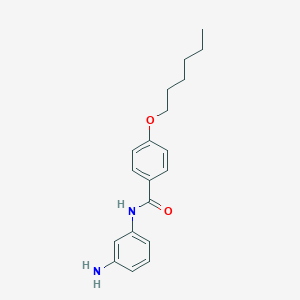
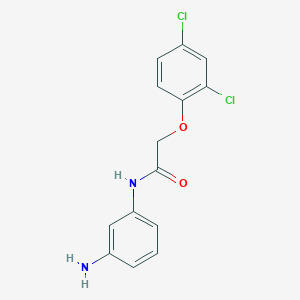

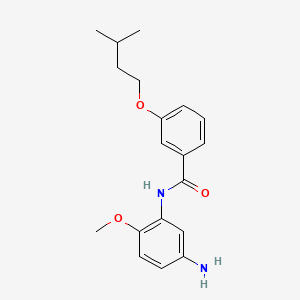

![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)

